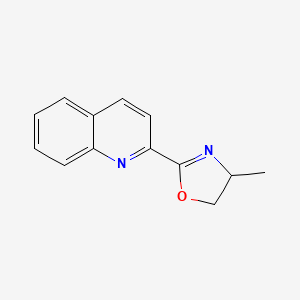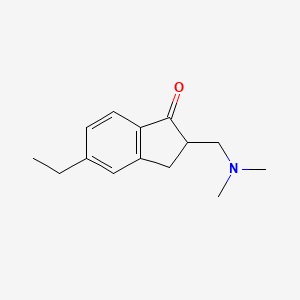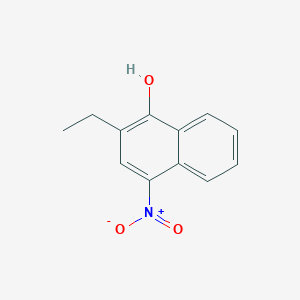
6,8-Dimethoxy-1,3-dimethylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethoxy-1,3-dimethylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 8, and two methyl groups at positions 1 and 3 on the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline can be achieved through several methods. One notable approach involves the following steps :
Starting Material: Phloroacetophenone is used as the starting material.
Selective 2,4-di-O-methylation: The phenolic product undergoes selective methylation.
Triflation: The resulting phenolic product is triflated.
Stille-type Allylation: The triflated product undergoes allylation.
Allyl-to-Propenyl Isomerization: The allylated product is isomerized to propenyl.
Methoximation: The carbonyl moiety is methoximated.
6π-Azaelectrocyclization: The final step involves a microwave-assisted 6π-azaelectrocyclization to form the isoquinoline ring.
Another efficient method employs a ruthenium-catalyzed C–H activation/alkenylation strategy :
Methoximation: 2,4-Dimethoxyacetophenone is methoximated using CeCl3·7H2O.
Ruthenium-Catalyzed Allylation: The methoxime-directed allylation is catalyzed by ruthenium.
One-Pot Isomerization and Cyclization: A one-pot reaction involving ruthenium-catalyzed allyl to propenyl isomerization and microwave-assisted 6π-azaelectrocyclization completes the synthesis.
Analyse Chemischer Reaktionen
6,8-Dimethoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethoxy-1,3-dimethylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound exhibits cytotoxic activity and is studied for its potential use in cancer research.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 6,8-Dimethoxy-1,3-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is attributed to its ability to interfere with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
6,8-Dimethoxy-1,3-dimethylisoquinoline can be compared with other similar isoquinoline derivatives, such as:
6,8-Dimethoxy-1,3-dimethylquinoline: Similar structure but with a quinoline ring.
This compound-5-carboxylic acid: Contains a carboxylic acid group at position 5.
This compound-4-amine: Contains an amine group at position 4.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66178-59-4 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
6,8-dimethoxy-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C13H15NO2/c1-8-5-10-6-11(15-3)7-12(16-4)13(10)9(2)14-8/h5-7H,1-4H3 |
InChI-Schlüssel |
CXYMZDGZKXOHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2C(=N1)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)



![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)



![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)
![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)

